

Technical Guide: Synthesis and Characterization of Tristearyl Orthoformate (TSOF)

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Compound of Interest

| | |
|----------------|-------------------------|
| Compound Name: | TRISTEARYL ORTHOFORMATE |
| CAS No.: | 17671-28-2 |
| Cat. No.: | B093806 |

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Executive Summary

Tristearyl Orthoformate (TSOF) represents a class of hydrophobic, acid-labile orthoesters utilized primarily in the development of "smart" drug delivery systems. Unlike conventional esters, TSOF is stable at physiological pH (7.4) but undergoes rapid hydrolysis in acidic environments (pH < 5.5), such as the endosome or tumor microenvironment. This property allows for the engineering of pH-sensitive liposomes and solid lipid nanoparticles (SLNs) that facilitate cytosolic delivery of payloads via endosomal destabilization.

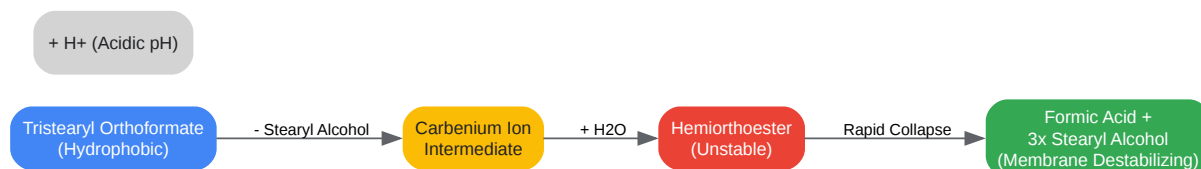
This guide provides a rigorous, self-validating protocol for the synthesis, purification, and characterization of TSOF, designed for researchers requiring high-purity excipients for formulation studies.

The Chemical Rationale: Acid-Triggered Hydrolysis

The utility of TSOF lies in its sensitivity to hydronium ions. In a neutral environment, the steric bulk of the three stearyl chains protects the central carbon. However, protonation of an alkoxy oxygen initiates a cascade resulting in the release of free stearyl alcohol and formic acid.

Mechanism of Action

The hydrolysis follows an A-1 mechanism (Acid-catalyzed, unimolecular rate-determining step). This mechanism is critical for understanding stability profiles during storage versus activity in vivo.



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Figure 1: Acid-catalyzed hydrolysis pathway of **Tristearyl Orthoformate**. The breakdown results in the conversion of a neutral lipid into surfactant-like alcohols and acid, disrupting the lipid bilayer.

Synthesis Strategy: Transesterification Workflow

Direct esterification is not possible for orthoesters. The standard route is acid-catalyzed transesterification (alcoholysis) using a low-molecular-weight orthoester (Triethyl Orthoformate, TEOF) and Stearyl Alcohol (1-Octadecanol).

Reaction:

Experimental Protocol

Safety Note: Perform all steps in a fume hood. TEOF is flammable.[1][2]

Reagents & Equipment[3]

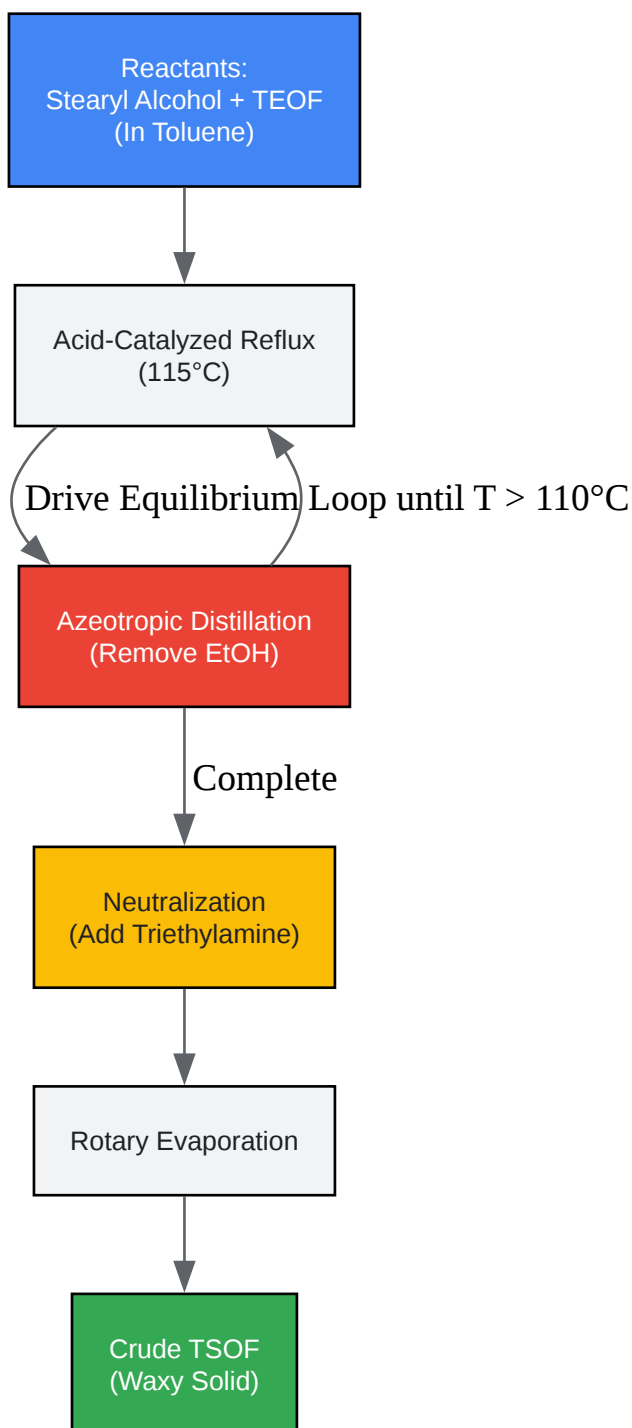
- Reactants: 1-Octadecanol (Stearyl Alcohol, >99%), Triethyl Orthoformate (TEOF, Anhydrous).
- Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (dried) or Pyridinium p-toluenesulfonate (PPTS).

- Solvent: Toluene (Anhydrous) – acts as an azeotropic agent to remove ethanol.
- Apparatus: 3-neck Round Bottom Flask (RBF), Dean-Stark trap (or distillation head), Nitrogen inlet, Magnetic stirrer.

Step-by-Step Methodology

- Preparation:
 - Dry all glassware in an oven at 120°C for 2 hours. Cool under a stream of dry Nitrogen ().
 - Charge the RBF with 1-Octadecanol (30.0 g, 111 mmol).
 - Add Toluene (150 mL) and heat to 60°C to dissolve the alcohol completely.
- Reaction Initiation:
 - Add Triethyl Orthoformate (6.6 g, 44 mmol). Note: A slight molar excess (1.2 eq relative to stoichiometry) of TEOF is used, but since TEOF is volatile, we calculate based on the alcohol.
 - Add catalyst pTSA (50 mg, ~0.1 wt%).
 - Increase temperature to reflux (~115°C bath temp).
- Equilibrium Shift (Critical Step):
 - The reaction generates Ethanol. To drive the equilibrium to the right (Le Chatelier's principle), you must remove the ethanol.
 - Monitor the Dean-Stark trap or distillation head. The boiling point of the Ethanol/Toluene azeotrope is ~76°C.
 - Maintain reflux for 4–6 hours until the distillate temperature approaches the boiling point of pure Toluene (110.6°C), indicating ethanol removal is complete.
- Quenching:

- Cool the reaction mixture to $\sim 40^{\circ}\text{C}$.
- Crucial: Add Triethylamine (0.5 mL) to neutralize the acid catalyst. Failure to neutralize before full cooling/concentration can lead to back-hydrolysis due to trace ambient moisture.
- Isolation:
 - Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove Toluene and unreacted TEOF.
 - The result is a crude, waxy white solid.



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Figure 2: Synthesis workflow emphasizing the critical ethanol removal and neutralization steps.

Purification: Ensuring Biological Compatibility

Crude TSOF contains traces of stearyl alcohol and catalyst. For drug delivery, purity >95% is required.

Method A: Recrystallization (Recommended)

- Dissolve the crude solid in a minimal amount of Hexane (warm, ~40°C).
- Slowly cool to Room Temperature, then to 4°C overnight.
- TSOF crystallizes out; unreacted stearyl alcohol is more soluble in cold hexane.
- Filter and wash with cold hexane.
- Dry under high vacuum for 24 hours.

Method B: Flash Chromatography (High Purity)

- Stationary Phase: Basic Alumina (Activity Grade II or III).
 - Warning: Do NOT use Silica Gel. Silica is slightly acidic and will hydrolyze the orthoester on the column.
- Mobile Phase: Hexane:Ethyl Acetate (98:2) with 0.1% Triethylamine.
- Procedure: Load sample; collect fractions. TSOF elutes early (highly non-polar).

Characterization Suite

Verify the structure and purity using the following multi-modal approach.

Nuclear Magnetic Resonance (NMR)

Dissolve ~10 mg in

(neutralized with basic alumina or trace

).

| Nucleus | Signal (ppm) | Multiplicity | Integration | Assignment |
|---------|---------------|---------------|-------------|---|
| H | 5.0 – 5.5 | Singlet | 1H | Orthoformate Methine (-C(OR)). Diagnostic Peak. |
| H | 3.4 – 3.6 | Triplet | 6H | -Methylene (-O-C-R) |
| H | 1.5 – 1.6 | Multiplet | 6H | -Methylene |
| H | 1.25 (approx) | Broad Singlet | ~90H | Alkyl Chain Envelope |
| H | 0.88 | Triplet | 9H | Terminal Methyls |
| C | 112 – 114 | Singlet | - | Orthoformate Carbon () |

Success Criteria:

- Presence of the methine singlet at ~5.2 ppm.
- Absence of the ethyl quartet (3.5 ppm) from the starting TEOF.
- Integration ratio of Methine (1H) to Terminal Methyls (9H) must be ~1:9.

Infrared Spectroscopy (FT-IR)

- Target: Absence of Carbonyl.

- Observation: Strong bands at 1050–1150 cm (C-O-C stretching).
- Validation: If a peak appears at 1700–1740 cm, the sample has hydrolyzed to stearyl formate or contains stearic acid impurities.

Thermal Analysis (DSC)

- Method: Differential Scanning Calorimetry. Heat 5°C/min.
- Expectation: TSOF will exhibit a sharp melting endotherm. While specific literature values vary by polymorph, it is generally distinct from Stearyl Alcohol (). A shift in or a single sharp peak confirms the formation of a new chemical entity (NCE).

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